molecular formula C6H11NO3 B3133434 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester CAS No. 389843-60-1

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester

Cat. No.: B3133434
CAS No.: 389843-60-1
M. Wt: 145.16 g/mol
InChI Key: YQKCZMNEYIICEE-UHFFFAOYSA-N
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Description

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C6H11NO3 It is a derivative of tetrahydrofuran, a heterocyclic organic compound consisting of a five-membered ring containing four carbon atoms and one oxygen atom

Scientific Research Applications

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester has several scientific research applications, including:

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology

    Biochemical Studies: Utilized in studies to understand biochemical pathways and enzyme interactions.

    Drug Development: Investigated for its potential as a building block in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Polymer Production: Used in the synthesis of polymers with specific properties.

    Material Science: Employed in the development of new materials with unique characteristics.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester” are not available in the search results, furan derivatives are a topic of ongoing research in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to various chemical reactions to introduce the amino and carboxylic acid ester functional groups.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing distillation, crystallization, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: The parent compound, which lacks the amino and carboxylic acid ester functional groups.

    4-Amino-tetrahydro-furan-3-carboxylic acid: Similar structure but without the methyl ester group.

    Methyl 4-aminotetrahydrofuran-3-carboxylate: Another name for the compound, emphasizing the ester functional group.

Uniqueness

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester is unique due to the presence of both amino and ester functional groups on the tetrahydrofuran ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCZMNEYIICEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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